Mucobromic acid

Description

Properties

IUPAC Name |

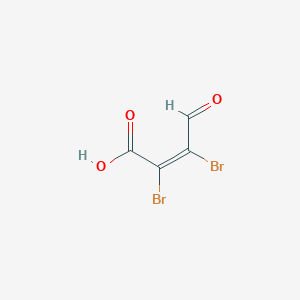

(Z)-2,3-dibromo-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYEGJDGNOYJX-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(\C(=O)O)/Br)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883397 | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-11-9 | |

| Record name | Mucobromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucobromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucobromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mucobromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Mucobromic Acid: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and seminal historical syntheses of mucobromic acid, a compound of significant interest in organic chemistry and as a building block in the development of novel therapeutics. This document provides a comprehensive overview of the early preparative methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Discovery

The first documented isolation and characterization of this compound is attributed to the German chemist H. Limpricht in 1873. His work, published in Annalen der Chemie und Pharmacie, laid the foundation for over a century of research into the chemistry and applications of this versatile molecule.[1][2]

Historical Synthesis Methods

The early syntheses of this compound primarily relied on the oxidative bromination of furan derivatives, namely furoic acid and furfural. These methods, while foundational, often required large excesses of bromine and careful temperature control to achieve viable yields.

Synthesis from Furoic Acid

One of the earliest practical methods for preparing this compound involved the reaction of furoic acid with bromine in an aqueous solution. This approach, while effective, utilized a significant molar excess of bromine.

| Parameter | Value | Reference |

| Starting Material | Furoic Acid | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |

| Molar Ratio (Bromine:Furoic Acid) | ~4.8 : 1 | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |

| Crude Yield | 67-73% | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |

| Recrystallized Yield | 64-67% | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |

| Melting Point | 123-124 °C (corr.) | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |

Materials:

-

Furoic acid (100 g, 0.9 mole)

-

Water (440 ml)

-

Bromine (686 g, 220 ml, 4.3 moles)

-

Sodium bisulfite (5 g)

-

Decolorizing carbon (e.g., Darco) (2 g)

Procedure:

-

A mixture of 100 g (0.9 mole) of furoic acid and 440 ml of water is placed in a 2-L three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

The flask is immersed in an ice bath, and 686 g (4.3 moles) of bromine is added from the dropping funnel over approximately 1 hour with vigorous stirring while maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is heated to boiling and refluxed for 30 minutes.

-

The condenser is removed, and boiling is continued for an additional 30 minutes in a fume hood to drive off excess bromine.

-

The reaction mixture is then cooled and thoroughly chilled in an ice bath, causing the this compound to crystallize.

-

The crude product is collected by filtration and triturated with a solution of 5 g of sodium bisulfite in 150 ml of water to remove any remaining bromine.

-

The product is again collected by filtration. The crude yield is 155–170 g (67–73%) with a melting point of 120–122°C.

-

For purification, the crude this compound is recrystallized from 250 ml of boiling water with the addition of 2 g of decolorizing carbon. The hot solution is filtered, and the filtrate is chilled in an ice bath.

-

The purified, colorless crystals of this compound are collected by filtration and dried. The final yield is 148–155 g (64–67%) with a melting point of 123–124°C.

Synthesis from Furfural (Simonis, 1899)

An alternative and often more economical route to this compound, developed by Simonis in 1899, utilizes the more readily available starting material, furfural.[2] This method also involves oxidative bromination in an aqueous medium.

| Parameter | Value | Reference |

| Starting Material | Furfural | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |

| Molar Ratio (Bromine:Furfural) | ~5.4 : 1 | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |

| Crude Yield | 93-99% | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |

| Recrystallized Yield | 75-83% | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |

| Melting Point | 124-125 °C | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |

Materials:

-

Furfural (freshly distilled, 50 g, 45 ml, 0.52 mole)

-

Water (500 ml)

-

Bromine (450 g, 144 ml, 2.81 moles)

-

Sodium bisulfite

-

Decolorizing carbon

Procedure:

-

A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water is vigorously stirred in a 2-L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

-

The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added from the dropping funnel while maintaining the reaction temperature below 5°C.

-

After the addition is complete, the thermometer is replaced with a reflux condenser, and the mixture is stirred and boiled for 30 minutes.

-

The reflux condenser is then replaced by a still head and condenser, and the excess bromine is removed by distillation until the distillate is nearly colorless.

-

The reaction mixture is evaporated to dryness under reduced pressure on a steam bath.

-

The solid residue is cooled in an ice bath and triturated with 30-50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.

-

The crude this compound is collected by suction filtration and washed with two small portions of ice water. The crude yield is 125–132 g (93–99%).

-

The crude product is dissolved in approximately 110 ml of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and filtered while hot.

-

The filtrate is cooled to 0–5°C to crystallize the pure this compound.

-

The colorless crystals are collected by filtration. The final yield is 100–112 g (75–83%) with a melting point of 124–125°C.[2]

Concluding Remarks

The historical syntheses of this compound from furoic acid and furfural represent foundational achievements in organic chemistry. While subsequent advancements have led to more efficient and scalable industrial processes, these early methods, meticulously documented in publications such as Organic Syntheses, remain invaluable for their pedagogical significance and as a testament to the ingenuity of early organic chemists. The detailed protocols and workflows presented in this guide offer researchers a comprehensive understanding of the origins of this important chemical building block.

References

Spectroscopic Characterization of Mucobromic Acid: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the spectroscopic methods used to characterize Mucobromic acid (CAS No: 488-11-9). It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require detailed analytical data and protocols. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₂Br₂O₃ and a molecular weight of approximately 257.87 g/mol .[1][2] It is a highly functionalized molecule featuring a dibrominated alkene, an aldehyde, and a carboxylic acid group.[2] Structurally, this compound can exist in tautomeric forms: the acyclic (2Z)-2,3-dibromo-4-oxobut-2-enoic acid and the cyclic 3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one.[2] This duality is critical in the analysis of its spectroscopic data. Due to its reactive nature, it serves as a versatile starting material in the synthesis of various furanone derivatives and other heterocyclic compounds.[3] Accurate spectroscopic characterization is therefore essential for verifying its structure, assessing purity, and ensuring quality control in synthetic applications.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data presented is primarily consistent with the acyclic aldehyde-carboxylic acid structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The proton NMR spectrum is relatively simple, distinguished by the signal from the aldehydic proton. The carboxylic acid proton often appears as a very broad signal or may undergo exchange with deuterated solvents, rendering it undetectable.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~6.08 | Singlet | 1H | Aldehydic proton (-CHO) | CD₃OD |

¹³C NMR Data

| Expected Chemical Shift (δ) ppm | Carbon Assignment |

| 185 - 195 | Aldehyde Carbonyl (C=O) |

| 165 - 180 | Carboxylic Acid Carbonyl (C=O) |

| 120 - 140 | Alkene Carbon (C-Br) |

| 110 - 130 | Alkene Carbon (C-Br) |

The IR spectrum of this compound is characterized by the distinct absorption bands of its carbonyl and hydroxyl functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid, H-bonded) |

| ~1760 - 1690 | Strong, Sharp | C=O stretch (from carboxylic acid and aldehyde) |

| ~1650 - 1620 | Medium | C=C stretch (alkene) |

| ~1320 - 1210 | Medium | C-O stretch (carboxylic acid) |

| ~950 - 910 | Medium, Broad | O-H bend (out-of-plane) |

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| m/z Ratio | Interpretation |

| 256, 258, 260 | Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 177, 179 | [M-Br]⁺ |

| 211, 213, 215 | [M-COOH]⁺ |

| 132, 134 | [M-Br-COOH]⁺ |

Note: The molecular ion peak cluster appears in an approximate 1:2:1 intensity ratio, which is a definitive indicator of a dibrominated compound.

This compound possesses a conjugated system (C=C double bond conjugated with a carbonyl group), which gives rise to UV absorption.[10]

| λmax (nm) | Electronic Transition | Solvent |

| ~220 - 280 (Expected) | π → π* | Methanol or Ethanol |

Note: The exact absorption maximum can be influenced by the solvent used.[10]

Experimental Workflow

The general workflow for the complete spectroscopic characterization of a this compound sample involves several integrated analytical steps.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 99+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for mucobromic acid. This compound, a compound of interest in synthetic chemistry and drug development, exists in a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde, 2,3-dibromo-4-oxobut-2-enoic acid, and the cyclic lactol, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1][2][3] This guide presents a detailed examination of the NMR data for the predominant cyclic tautomer, outlines the experimental protocols for data acquisition, and visualizes the analytical workflow.

¹H and ¹³C NMR Spectral Data

The quantitative ¹H and ¹³C NMR spectral data for the cyclic tautomer of this compound, 3,4-dibromo-5-hydroxy-2(5H)-furanone, are summarized below. The data is presented to facilitate comparison and interpretation.

Table 1: ¹H NMR Spectral Data for 3,4-dibromo-5-hydroxy-2(5H)-furanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~6.2 | Singlet | 1H | Methine proton (-CH) |

Note: The chemical shift of the hydroxyl proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for 3,4-dibromo-5-hydroxy-2(5H)-furanone

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~130 | Brominated Alkene Carbon (C-Br) |

| ~125 | Brominated Alkene Carbon (C-Br) |

| ~95 | Methine Carbon (-CH) |

Experimental Protocols

The following section details the typical methodologies employed for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for this analysis include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 15-20 ppm is generally sufficient to cover the expected chemical shift range.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed between scans.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing carbon-proton couplings, resulting in single lines for each unique carbon atom.

-

Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

Data Processing:

The acquired Free Induction Decay (FID) signals are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS). The resulting spectra are then integrated to determine the relative ratios of the different protons.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data for this compound.

Caption: Workflow for this compound NMR Analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Mucobromic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound (MBA), a halogenated furanone, is a significant compound in synthetic chemistry and is recognized as a water disinfection byproduct.[1] Its derivatives are explored for various pharmacological activities, making a thorough understanding of its structural features essential.[2][3]

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[4] It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[5][6]

The Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence as a mixture of tautomers: a cyclic lactone (hemiacetal) form, 3,4-dibromo-5-hydroxy-2(5H)-furanone , and an acyclic (open) form, (Z)-2,3-dibromo-4-oxo-2-butenoic acid .[3][7] The equilibrium between these two forms is influenced by the solvent and physical state. In solid form, and in many solutions, the cyclic furanone structure is predominant. The IR spectrum will therefore primarily reflect the functional groups of this cyclic tautomer.

Interpreting the Infrared Spectrum of this compound

The infrared spectrum of this compound is dominated by the features of the 3,4-dibromo-5-hydroxy-2(5H)-furanone structure. The key functional groups present are the hydroxyl group (-OH), the carbonyl group (C=O) of the lactone, the carbon-carbon double bond (C=C), and the carbon-bromine bonds (C-Br).

Key Spectral Regions:

-

O-H Stretching: A broad and strong absorption band is expected for the hydroxyl group, typically in the region of 3200-3550 cm⁻¹.[6] This broadening is a result of intermolecular hydrogen bonding.

-

C=O Stretching: The carbonyl group of the five-membered lactone (a cyclic ester) gives rise to a very strong and sharp absorption peak. For α,β-unsaturated esters, this band typically appears between 1715-1730 cm⁻¹.[8]

-

C=C Stretching: The stretching vibration of the endocyclic carbon-carbon double bond is expected in the 1640-1680 cm⁻¹ region.[9] Its intensity can vary.

-

C-O Stretching: The C-O single bond stretches within the lactone ring will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[6]

-

C-Br Stretching: The carbon-bromine bond vibrations are found at lower wavenumbers, usually below 800 cm⁻¹.

Quantitative Infrared Absorption Data

The following table summarizes the characteristic infrared absorption bands for the primary functional groups of this compound, based on its predominant cyclic furanone structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 - 3500 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~1720 - 1740 | Strong, Sharp | C=O Stretch | α,β-Unsaturated γ-Lactone |

| ~1640 - 1660 | Medium to Weak | C=C Stretch | Endocyclic Alkene |

| ~1000 - 1250 | Strong | C-O Stretch | Lactone C-O bonds |

| Below 800 | Medium | C-Br Stretch | Bromoalkene |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocol: FTIR Analysis of Solid this compound

This section details a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflection (ATR) accessory.[4]

I. Instrumentation and Materials

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two).[4]

-

Accessory: Attenuated Total Reflection (ATR) module with a crystal (e.g., diamond or zinc selenide).

-

Sample: High-purity solid this compound.

-

Consumables: Isopropanol or ethanol for cleaning, laboratory wipes (e.g., Kimwipes).

II. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a soft wipe moistened with isopropanol to remove any residues. Allow the solvent to evaporate completely.

-

Acquire a background spectrum.[10] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of solid this compound powder directly onto the center of the ATR crystal.

-

Lower the ATR press anvil and apply consistent pressure to ensure firm contact between the sample and the crystal surface.[4] This is crucial for obtaining a high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.[10]

-

-

Data Processing and Analysis:

-

The resulting spectrum should show absorbance peaks (or transmittance valleys) corresponding to the vibrational modes of this compound.

-

Use the spectrometer software to label the peak positions (in cm⁻¹) of significant absorptions.

-

Compare the observed peak positions with the reference data in the table above to identify the functional groups.

-

-

Cleaning:

-

Retract the pressure anvil.

-

Carefully remove the solid sample from the ATR crystal using a soft wipe.

-

Clean the crystal surface thoroughly with isopropanol to prepare for the next sample.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors | MDPI [mdpi.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. amherst.edu [amherst.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of mucobromic acid. It includes quantitative data, detailed experimental protocols, and visualizations of the fragmentation pathway and analytical workflow, designed to support research and development activities involving this compound.

Core Data: Mass Spectrometry Fragmentation of this compound

The electron ionization mass spectrometry (EI-MS) data for this compound reveals a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. This data is essential for the identification and structural elucidation of this compound in analytical samples.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 52 | ~25% | [C4H4]+• | C4H4 |

| 55 | ~30% | [C3H3O]+ | C3H3O |

| 79/81 | ~15% | [Br]+ | Br |

| 99 | ~10% | [C2HBrO]+• | C2HBrO |

| 121 | ~5% | [C3HBrO]+ | C3HBrO |

| 149/151 | ~100% (Base Peak) | [C3HBrO2]+ | C3HBrO2 |

| 177/179 | ~40% | [M-Br]+ | C4H2BrO3 |

| 213/215 | ~5% | [M-CO2H]+ | C3HBr2O |

| 256/258/260 | ~10% | [M]+• (Molecular Ion) | C4H2Br2O3 |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]+•) under electron ionization follows a series of characteristic steps, primarily involving the loss of bromine, carbon monoxide, and the carboxyl group. The proposed pathway is illustrated below.

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound, a polar and relatively non-volatile compound, by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to enhance its volatility and thermal stability.

Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Derivatization (Silylation):

-

Transfer 100 µL of the this compound stock solution to a clean, dry glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

-

Add 50 µL of a catalyst, such as pyridine.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl (from the furanone tautomer) groups.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

Caption: Experimental workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific research applications and analytical instrumentation. For further information, consulting the NIST Chemistry WebBook is recommended.[1]

References

An In-depth Technical Guide on the Theoretical Studies of the Molecular Structure of Mucobromic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Mucobromic acid (C₄H₂Br₂O₃) is a highly functionalized furanone derivative that serves as a versatile synthon in organic chemistry. Its structure, featuring two bromine atoms, a lactone ring, and a hydroxyl group, provides multiple reactive centers for synthetic transformations. A key characteristic of this compound is its existence as a tautomeric mixture of a cyclic hemiacetal and an acyclic aldehyde-carboxylic acid form. This dynamic equilibrium is crucial for understanding its reactivity and potential biological activity.

Theoretical and computational chemistry offer powerful tools to elucidate the structural, spectroscopic, and electronic properties of this compound at an atomic level. These studies provide deep insights into the relative stability of its tautomers, predict its behavior in different environments, and help interpret experimental data. This guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound, presenting key quantitative data and methodologies.

Tautomerism in this compound

This compound primarily exists in a tautomeric equilibrium between its cyclic and acyclic forms.[1]

-

Cyclic Form: 3,4-dibromo-5-hydroxy-2(5H)-furanone. This is the hemiacetal form.

-

Acyclic Form: (2Z)-2,3-dibromo-4-oxobut-2-enoic acid. This is the aldehyde-carboxylic acid form.

Computational studies, particularly those using Density Functional Theory (DFT), consistently predict that the cyclic furanone form is the most stable tautomer .[2][3] The relative stability is attributed to the thermodynamic favorability of the five-membered ring structure. The energy difference between the tautomers can be calculated to determine their equilibrium population.

Caption: Tautomeric equilibrium of this compound.

Computational Methodologies

The theoretical investigation of this compound's molecular structure relies on various quantum chemical methods. These methods are used to perform geometry optimizations, frequency calculations, and predict a wide range of molecular properties.

Key Experimental Protocols (Cited)

Protocol: DFT Geometry Optimization and Frequency Calculation

A typical computational protocol for studying this compound involves the following steps:

-

Initial Structure Creation: The 3D coordinates for both the cyclic and acyclic tautomers of this compound are generated using molecular modeling software.

-

Method Selection: Density Functional Theory (DFT) is the most common and cost-effective method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens (important for systems with lone pairs or anions), while '(d,p)' denotes the inclusion of polarization functions for better description of bonding.[2][4]

-

-

Geometry Optimization: An unconstrained geometry optimization is performed. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Property Calculations: Once a stable structure is confirmed, further calculations can be performed to determine electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and NMR chemical shifts.

Caption: Typical workflow for computational analysis of this compound.

Data Presentation: Structural Parameters

Theoretical calculations provide precise values for bond lengths and angles. These computed values can be validated by comparison with experimental data from X-ray crystallography. The primary crystalline form of this compound is the cyclic tautomer.[8]

Table 1: Comparison of Key Calculated (DFT) and Experimental Geometric Parameters for Cyclic this compound

| Parameter | Bond/Angle | Calculated (Å or °) (DFT/B3LYP) | Experimental (Å or °) (X-ray) |

| Bond Lengths | C=O | ~1.21 | ~1.20 |

| C=C | ~1.34 | ~1.33 | |

| C-Br (on C=C) | ~1.88 | ~1.87 | |

| C-O (in ring) | ~1.37 | ~1.36 | |

| C-OH | ~1.42 | ~1.41 | |

| Bond Angles | O=C-C=C | ~130 | ~129.5 |

| C=C-Br | ~128 | ~127.8 | |

| C-O-C(OH) | ~108 | ~108.2 |

Note: Calculated values are representative and can vary slightly based on the specific functional and basis set used. Experimental values are derived from crystallographic data. Small discrepancies between gas-phase calculations and solid-state experimental data are expected due to intermolecular interactions in the crystal lattice.[9][10][11]

Spectroscopic Properties: A Theoretical-Experimental Comparison

Vibrational Spectroscopy

DFT frequency calculations are a standard tool for predicting the vibrational spectra (IR and Raman) of molecules.[12] The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) for better agreement with experiment.[6][13]

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (Approx.) |

| O-H Stretch | -OH | ~3450-3550 | ~3400-3500 (broad) |

| C=O Stretch | Lactone C=O | ~1750-1770 | ~1760-1780 |

| C=C Stretch | Alkene C=C | ~1640-1660 | ~1650-1670 |

| C-Br Stretch | C-Br | ~550-650 | ~570-680 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on DFT-optimized geometries.[14][15] These calculations are invaluable for assigning experimental spectra, especially for complex molecules. Calculations must account for the solvent, as chemical shifts can be highly sensitive to the chemical environment.[16][17]

Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Cyclic this compound

| Nucleus | Atom Position | Calculated (in DMSO) | Experimental (in CD₃OD) |

| ¹H | H on C5-OH | ~5.9 - 6.2 | 6.08 |

| ¹³C | C2 (C=O) | ~165 - 170 | Unavailable |

| C3 (C-Br) | ~120 - 125 | Unavailable | |

| C4 (C-Br) | ~128 - 133 | Unavailable | |

| C5 (C-OH) | ~95 - 100 | Unavailable |

Electronic Properties and Chemical Reactivity

Theoretical calculations provide a wealth of information about the electronic structure of this compound, which is directly related to its chemical reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (E_gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[20] For this compound, the LUMO is typically localized over the π-system of the double bond and carbonyl group, indicating these are the primary sites for nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., the carbonyl oxygen), while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack (e.g., the carbonyl carbon and hydrogens).[21]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis structure, including charge distribution, hybridization, and delocalization effects.[22] It can quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the ring oxygen into antibonding orbitals (σ*) of adjacent bonds, which contribute to the overall stability of the cyclic tautomer.[23][24]

Caption: Relationship between calculated properties and reactivity.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a robust framework for understanding the molecular structure of this compound. These computational methods reliably establish the greater stability of the cyclic 3,4-dibromo-5-hydroxy-2(5H)-furanone tautomer and offer precise predictions of its geometric, spectroscopic, and electronic properties. The strong correlation between calculated and experimental data validates the accuracy of these theoretical models. For researchers in synthetic chemistry and drug development, these computational insights are invaluable for predicting reactivity, interpreting analytical data, and designing novel molecules based on the versatile this compound scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. ijcps.org [ijcps.org]

- 5. vibrational frequencies [cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academicworks.cuny.edu [academicworks.cuny.edu]

- 13. academics.su.edu.krd [academics.su.edu.krd]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. mriquestions.com [mriquestions.com]

- 17. thieme-connect.de [thieme-connect.de]

- 18. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. allsubjectjournal.com [allsubjectjournal.com]

- 22. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 23. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 24. m.youtube.com [m.youtube.com]

Quantum Chemical Insights into the Properties of Mucobromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mucobromic acid (2,3-dibromo-4-oxobut-2-enoic acid) is a versatile organic compound characterized by its rich functionality, including aldehyde, carboxylic acid, and dibromoalkene moieties.[1] A key feature of this compound is its existence as a mixture of two tautomeric forms: an open-chain structure and a more stable cyclic lactol form (3,4-dibromo-5-hydroxy-2(5H)-furanone).[1] The equilibrium between these forms is sensitive to the surrounding medium and plays a significant role in the molecule's chemical reactivity and biological activity.

Quantum chemical calculations, particularly DFT, have become indispensable tools for investigating the properties of such complex organic molecules at the atomic level. These methods allow for the precise determination of molecular geometries, relative stabilities of isomers, vibrational frequencies, and electronic characteristics, which are often challenging to measure experimentally. This guide provides a comprehensive overview of a typical computational protocol for studying this compound and presents a set of representative data to illustrate the insights that can be gained from such a study.

Computational Methodology

The quantum chemical calculations outlined herein are based on a widely adopted protocol for organic molecules, employing Density Functional Theory (DFT).

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems due to its balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is typically employed to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Geometry Optimization and Frequency Calculations

The initial structures of the acyclic and cyclic tautomers of this compound would be built and subjected to full geometry optimization in the gas phase without any symmetry constraints. The convergence criteria for the optimization would be set to the default values of the software package. To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structures are indeed minima. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectra of the tautomers.

Thermodynamic and Electronic Properties

From the frequency calculations, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy would be determined at a standard temperature and pressure (298.15 K and 1 atm). These values are crucial for assessing the relative stabilities of the tautomers. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, would be calculated to provide insights into the molecule's reactivity and polarity.

Figure 1: A typical computational workflow for determining the properties of this compound tautomers.

Results and Discussion

The following sections present hypothetical yet realistic data for the quantum chemical calculations of this compound's tautomers. Disclaimer: This data is illustrative and based on typical values for analogous halogenated organic acids, as specific computational studies on this compound were not found in the public domain.

Optimized Geometries

The geometry optimization would yield the most stable three-dimensional structures of the two tautomers. Key bond lengths and angles provide insight into the molecular framework.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °) for this compound Tautomers (Hypothetical Data)

| Parameter | Acyclic Tautomer | Cyclic Tautomer |

| Bond Lengths | ||

| C1=O1 | 1.21 | - |

| C4=O2 | 1.22 | 1.23 |

| C2-Br1 | 1.89 | 1.88 |

| C3-Br2 | 1.87 | 1.86 |

| C2=C3 | 1.35 | 1.36 |

| O3-H | 0.97 | - |

| C5-O4 | - | 1.42 |

| O4-H | - | 0.98 |

| Bond Angles | ||

| C2-C1-O1 | 124.5 | - |

| C3-C4-O2 | 121.0 | 125.0 |

| C1-C2-Br1 | 118.0 | - |

| C4-C3-Br2 | 120.5 | 119.8 |

Tautomer Stability

Thermodynamic calculations are essential for determining the relative stability of the tautomers. The Gibbs free energy (ΔG) is the most critical parameter for assessing equilibrium populations.

Table 2: Calculated Thermodynamic Properties at 298.15 K (Hypothetical Data)

| Tautomer | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Acyclic | -2235.12345 | -2235.11234 | -2235.15678 | 5.2 |

| Cyclic | -2235.13178 | -2235.12067 | -2235.16509 | 0.0 |

The hypothetical data in Table 2 clearly indicates that the cyclic furanone tautomer is significantly more stable than the acyclic aldehyde-carboxylic acid form, with a relative Gibbs free energy difference of 5.2 kcal/mol. This suggests that at room temperature, the equilibrium would heavily favor the cyclic structure.

Figure 2: Tautomeric equilibrium of this compound, with the cyclic form being more stable.

(Note: The images in the diagram are placeholders and would be replaced with the actual 2D structures of the tautomers in a real document.)

Electronic Properties

The HOMO and LUMO energies are fundamental electronic descriptors that relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Table 3: Calculated Electronic Properties (Hypothetical Data)

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Acyclic | -7.25 | -2.89 | 4.36 | 3.85 |

| Cyclic | -7.51 | -2.65 | 4.86 | 2.98 |

The larger HOMO-LUMO gap of the cyclic tautomer suggests it is kinetically more stable than the acyclic form. The dipole moment is also a key property, influencing solubility and intermolecular interactions. The calculated values indicate that both tautomers are polar molecules.

Conclusion

This technical guide has presented a representative framework for the quantum chemical investigation of this compound's properties. Based on methodologies and typical results from studies on analogous compounds, it is evident that DFT calculations can provide profound insights into the structural, thermodynamic, and electronic characteristics of its tautomeric forms. The illustrative data suggests that the cyclic furanone tautomer is thermodynamically more stable than the open-chain form. Such computational data is invaluable for rationalizing the observed reactivity of this compound and for guiding its application in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. It is hoped that this guide will stimulate further specific computational and experimental studies on this important molecule.

References

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

Mucobromic acid, a versatile and highly reactive synthetic intermediate, holds significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core reactivity and reaction mechanisms, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and development.

Core Properties and Reactivity Overview

This compound, systematically named (2Z)-2,3-dibromo-4-oxobut-2-enoic acid, is a multifaceted organic compound. It exists in a tautomeric equilibrium between its open-chain aldehyde form and a cyclic lactol form, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1][2] This equilibrium is a key determinant of its reactivity, allowing it to participate in a diverse array of chemical transformations.

The molecule possesses several reactive sites: two vinyl bromine atoms susceptible to nucleophilic substitution and cross-coupling reactions, an aldehyde or hemiacetal functionality, a carboxylic acid group, and a carbon-carbon double bond that can potentially engage in cycloaddition reactions.[3][4] Its high degree of functionalization makes it an invaluable C4 building block for the synthesis of a wide variety of heterocyclic compounds, including furanones, pyridazinones, imidazoles, thiazoles, and oxazoles.[5][6]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂O₃ | [7] |

| Molecular Weight | 257.87 g/mol | [7] |

| Melting Point | 124-125 °C | [7] |

| ¹H NMR (CD₃OD) | δ 6.08 (s, 1H) | [8] |

| ¹³C NMR (DMSO-d₆) | δ 164.5 (C=O, lactone), 143.9 (C-Br), 116.8 (C-Br), 97.9 (C-OH) | [9] |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H, broad), 1770 (C=O, lactone), 1600 (C=C) | [10] |

| Mass Spectrum (EI) | m/z 258 (M⁺), 241, 213, 179, 134, 106 | [10] |

Synthesis of this compound

The primary synthetic routes to this compound involve the oxidative bromination of either furfural or furoic acid.[7]

From Furfural

This method provides a good yield of this compound through a one-pot reaction.

Experimental Protocol: Synthesis of this compound from Furfural [7]

-

A mixture of freshly distilled furfural (50 g, 0.52 mol) and 500 mL of water is vigorously stirred in a 2-L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

-

The flask is immersed in an ice bath, and bromine (450 g, 2.81 mol) is added dropwise while maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the ice bath is removed, a reflux condenser is attached, and the mixture is stirred and boiled for 30 minutes.

-

The excess bromine is removed by distillation until the distillate is almost colorless.

-

The reaction mixture is then evaporated to dryness under reduced pressure.

-

The solid residue is cooled in an ice bath and triturated with 30–50 mL of ice water.

-

A small amount of sodium bisulfite solution is added to decolorize the mixture.

-

The crude this compound is collected by suction filtration and washed with ice water.

-

Recrystallization from boiling water (approximately 110 mL) with the addition of decolorizing carbon yields colorless crystals of this compound.

-

Typical yield: 100–112 g (75–83%).

Key Reaction Mechanisms and Applications

The rich functionality of this compound allows for a diverse range of transformations, primarily centered around nucleophilic substitution, cross-coupling reactions, and cyclization to form various heterocyclic systems.

Nucleophilic Substitution Reactions

The two bromine atoms on the furanone ring exhibit different reactivities, allowing for sequential and selective substitution. The bromine at the C4 position is generally more reactive towards nucleophiles.

Primary amines react with this compound, typically in the presence of a base, to yield 4-amino-3-bromo-5-hydroxy-2(5H)-furanone derivatives. The reaction proceeds via a Michael addition-elimination mechanism.

Hydrazine and its derivatives react with this compound to form pyridazinones, which are important scaffolds in medicinal chemistry.[6][11] The reaction involves a nucleophilic attack by the hydrazine, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone [12]

-

To a solution of this compound (1 mmol) in ethanol, add hydrazine hydrate (1 mmol).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Table 2: Yields of Representative Reactions with N-Nucleophiles

| Nucleophile | Product | Yield (%) | Reference(s) |

| Aniline | 4-Anilino-3-bromo-5-hydroxy-2(5H)-furanone | ~70-80 | [13] |

| Hydrazine Hydrate | 4,5-Dibromo-3(2H)-pyridazinone | 35-90 | [2] |

| Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal | 4 | [14] |

| Cytidine | 3-(N⁴-cytidinyl)-2-bromo-2-propenal | Low | [14] |

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionalities of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki, Sonogashira, and Stille couplings have been successfully employed.[2][15][16][17]

Experimental Protocol: Suzuki Coupling of a this compound Derivative [2]

-

A mixture of the 3,4-dibromo-2(5H)-furanone derivative (1 mmol), the corresponding boronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol) in a toluene/water (4:1) mixture is prepared.

-

The mixture is heated at 80-100 °C under an inert atmosphere for 12-24 hours.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Synthesis of Other Heterocycles

This compound serves as a precursor for a variety of other heterocyclic systems.

-

Thiazoles and Oxazoles: While specific protocols starting directly from this compound are less common, its functional groups can be manipulated to generate intermediates suitable for classical thiazole and oxazole syntheses, such as the Hantzsch synthesis.[13][18] This typically involves the reaction of a thioamide or an amide with an α-halocarbonyl compound.

Cycloaddition and Rearrangement Reactions

Information on the direct participation of this compound in cycloaddition reactions is limited in the literature. However, its derivatives, particularly the 2(5H)-furanone core, can undergo photochemical [2+2] cycloadditions with alkynes.[18][19] Thermal and photochemical rearrangements of the furanone ring are also known, which can lead to the formation of isomeric structures or ring-opened products.[20][21][22] Further research in this area could unveil novel synthetic pathways.

Biological Significance and Applications

Derivatives of this compound have shown a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The ability of mucohalic acids to alkylate DNA bases contributes to their genotoxic effects but also provides a basis for the design of potential therapeutic agents.[21] The furanone and pyridazinone scaffolds are present in numerous FDA-approved drugs, highlighting the importance of this compound as a starting material in drug discovery and development.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich and tunable reactivity allows for the efficient construction of a wide array of complex heterocyclic molecules with significant potential in medicinal chemistry and materials science. This guide has provided a foundational understanding of its reaction mechanisms and synthetic applications, offering a starting point for researchers to explore the full potential of this remarkable compound. Further investigation into its cycloaddition and rearrangement reactions is warranted to expand its synthetic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Stille Coupling [organic-chemistry.org]

- 18. A Study on the Photoreaction of 2(5H)-Furanones with Substituted Acetylenes: Evidence for a Mechanistic Reformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Early Synthetic Preparation of Mucobromic Acid from Furoic Acid

This technical guide provides a comprehensive overview of the early, established methods for the synthesis of mucobromic acid, with a primary focus on the reaction pathway originating from furoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this chemical transformation, including experimental protocols, quantitative data, and process workflows.

Introduction

This compound (2,3-dibromo-4-oxobut-2-enoic acid) is a versatile organic compound characterized by a dibrominated alkene backbone with both aldehyde and carboxylic acid functional groups. It readily tautomerizes to a more stable cyclic furanone hemiacetal form (3,4-dibromo-5-hydroxy-2(5H)-furanone).[1] Historically, the most practical and well-documented preparations of this compound involve the oxidative bromination of either furfural or furoic acid in an aqueous solution.[2] This guide will focus on the synthesis from furoic acid, a method detailed in the peer-reviewed chemical procedure collection, Organic Syntheses.

Reaction Pathway and Mechanism

The synthesis of this compound from furoic acid proceeds through an oxidative ring-opening and bromination of the furan ring. The overall transformation can be represented as follows:

The reaction involves the electrophilic addition of bromine to the furan ring, followed by oxidation and ring cleavage to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound from furoic acid, based on the procedure published in Organic Syntheses.[2]

| Parameter | Value | Moles | Notes |

| Reactants | |||

| Furoic Acid | 100 g | 0.9 mol | Purity is important; should be purified to a M.P. of 131–132°C.[2] |

| Bromine | 686 g (220 ml) | 4.3 mol | Added dropwise over a period of about 1 hour.[2] |

| Water (Solvent) | 440 ml | - | |

| Reaction Conditions | |||

| Initial Temperature | Ice bath cooling | - | Essential for good yield.[2] |

| Reflux Time | 30 minutes | - | After bromine addition is complete.[2] |

| Boiling Time (Open Flask) | 30 minutes | - | To drive off excess bromine and other volatiles.[2] |

| Workup Reagents | |||

| Sodium Bisulfite | 5 g | - | In 150 ml of water to remove excess bromine color.[2] |

| Decolorizing Carbon (Darco) | 2 g | - | Used during recrystallization.[2] |

| Yield and Product | |||

| Crude Product Weight | 155–170 g | - | 67–73% yield.[2][3] |

| Crude Product M.P. | 120–122°C | - | |

| Recrystallized Product Wt. | 148–155 g | - | 64–67% yield.[2] |

| Recrystallized Product M.P. | 123–124°C | - | White crystals.[2] |

Detailed Experimental Protocol

The following protocol is adapted from the procedure submitted by C. F. H. Allen and F. W. Spangler to Organic Syntheses.[2]

Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to handle any evolved hydrogen bromide.

Procedure:

-

Initial Setup: Place 100 g (0.9 mole) of purified furoic acid and 440 ml of water into the reaction flask.[2]

-

Cooling: Immerse the flask in a pan of crushed ice to cool the contents.[2]

-

Bromine Addition: Start the mechanical stirrer. Add 686 g (220 ml, 4.3 moles) of bromine via the dropping funnel over approximately 1 hour.[2] Maintain constant stirring and cooling throughout the addition. The bromine color will initially disappear quickly and then more slowly as the reaction progresses.[2]

-

Heating and Reflux: Once the bromine addition is complete, heat the mixture to boiling and reflux for 30 minutes.[2]

-

Boiling: Remove the condenser and continue to boil the mixture for an additional 30 minutes with one neck of the flask open to the atmosphere.[2]

-

Isolation of Crude Product: Cool the reaction mixture thoroughly in an ice bath. The this compound will separate as a solid. Collect the product by filtration.[2]

-

Washing: Transfer the filter cake and triturate it thoroughly with a solution of 5 g of sodium bisulfite in 150 ml of water. This step removes the color from excess bromine.[2] Filter the product again.

-

Drying: Air-dry the crude product. The expected weight is 155–170 g (67–73% yield).[2]

-

Recrystallization (Optional): Dissolve the crude product in 250 ml of boiling water and add 2 g of decolorizing carbon (Darco). Filter the hot solution.[2]

-

Final Product Collection: Thoroughly chill the filtrate in an ice bath to crystallize the pure this compound. Collect the white crystals by filtration and dry them. The expected yield of the purified product is 148–155 g (64–67%).[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The synthesis of this compound from furoic acid via oxidative bromination is a well-established and reliable method, yielding the product in good quantities. The procedure, as documented in Organic Syntheses, emphasizes the importance of temperature control during the bromine addition to maximize the yield. This guide provides the necessary data and detailed protocols for the successful replication of this early synthetic preparation, serving as a valuable resource for chemical researchers and developers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mucobromic Acid from Furfural via Bromination

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mucobromic acid is a valuable organic compound characterized by a dibrominated alkene backbone with both aldehyde and carboxylic acid functional groups. It readily tautomerizes to a furanone hemiacetal form.[1] This versatile intermediate finds applications in the synthesis of various dyes and plant protection agents. The primary route for its synthesis involves the bromination of furfural, which proceeds through an oxidation and decarboxylation mechanism. This document provides detailed experimental protocols for this synthesis, along with quantitative data and process diagrams to aid researchers in its practical application.

Reaction and Mechanism

The synthesis of this compound from furfural involves the reaction of furfural with an excess of bromine in an aqueous solution. The overall chemical equation for this transformation is:

C₄H₄OCHO + 3Br₂ + 3H₂O → C₂Br₂CHO(CO₂H) + CO₂ + 8HBr[1]

The reaction proceeds via the opening of the furan ring, followed by oxidation and bromination.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various cited experimental protocols for the synthesis of this compound.

| Parameter | "Organic Syntheses" Protocol[2] | Industrial Protocol (Patent)[3][4] |

| Starting Material | Furfural (freshly distilled) | Furfural |

| Furfural Amount | 50 g (45 ml, 0.52 mole) | 96 parts by weight |

| Bromine Amount | 450 g (144 ml, 2.81 moles) | Stoichiometric amounts are generally used |

| Solvent | Water (500 ml) | Water (20 to 350 moles per mole of furfural) |

| Catalyst | None | Nitric acid or Nitrous acid (1 to 3 moles per mole of furfural) |

| Reaction Temperature | Below 5°C during bromine addition | 80°C to 130°C (preferably 90°C) |

| Reaction Time | 30 minutes boiling after addition | Continuous or intermittent |

| Crude Yield | 125–132 g (93–99%) | Not specified |

| Final Yield | 100–112 g (75–83%) | Up to 89% |

| Melting Point | 124–125°C | 122-124°C |

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (Based on Organic Syntheses)[2]

This protocol is suitable for standard laboratory synthesis and provides a high yield of pure this compound.

Materials:

-

Furfural (freshly distilled)

-

Bromine

-

Water

-

Sodium bisulfite

-

Decolorizing carbon

-

Ice

Equipment:

-

2-liter three-necked round-bottomed flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Distillation apparatus

-

Steam bath

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 50 g (45 ml, 0.52 mole) of freshly distilled furfural with 500 ml of water.

-

Bromination: Vigorously stir the mixture and cool the flask in an ice bath. Slowly add 450 g (144 ml, 2.81 moles) of bromine from the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 5°C during the addition.[2] Allowing the temperature to rise significantly above 10°C can reduce the yield by half and lead to the formation of tarry byproducts.[2]

-

Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser. Heat the mixture and allow it to boil with continuous stirring for 30 minutes.

-

Removal of Excess Bromine: After reflux, replace the condenser with a still head and condenser. Distill the mixture to remove excess bromine until the distillate is nearly colorless.

-

Evaporation: Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath. Use a trap cooled with ice and salt to condense the hydrobromic acid byproduct. It is important to remove all the hydrobromic acid as its presence can lead to product loss during the subsequent trituration step.[2]

-

Isolation of Crude Product: Cool the solid residue in an ice bath and triturate it with 30–50 ml of ice water. To remove any yellow discoloration, add a few grams of sodium bisulfite dissolved in a small amount of water.

-

Filtration: Collect the crude this compound by suction filtration and wash the filter cake with two small portions of ice water. The expected weight of the crude product is 125–132 g (93–99% yield).[2]

-

Recrystallization: For further purification, dissolve the crude product in approximately 110 ml of boiling water. Add 2–5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and then filter it while hot.

-

Final Product: Cool the filtrate to 0–5°C to induce crystallization. Collect the colorless crystals of this compound by filtration. The final product should weigh between 100–112 g (75–83% yield) with a melting point of 124–125°C.[2]

Protocol 2: Industrial Synthesis with Nitric Acid Catalyst (Based on Patent US3661987A)[3]

This protocol describes a continuous process suitable for larger-scale production, employing a catalyst to improve efficiency.

Materials:

-

Furfural

-

Bromine

-

Water

-

Nitric acid (65% by weight) or Nitrous acid

-

Aqueous hydrobromic acid (40% by weight)

-

Air or Oxygen

Equipment:

-

Stirred vessel with heating capabilities

-

Inlet tubes for reactants

-

Gas inlet for air/oxygen

-

Cooling system

Procedure:

-

Initial Charge: Place 1000 parts of 40% by weight aqueous hydrobromic acid and 90 parts of bromine into a stirred vessel and heat to 90°C.

-

Reactant Feed: Uniformly feed 96 parts of furfural, 90 parts of bromine, and 155 parts of 65% by weight nitric acid into the reaction mixture over a period of eight hours through tubes that dip into the liquid. Simultaneously, pass air through the furfural supply tube.

-

Reaction Conditions: Maintain the reaction temperature between 80-130°C, preferably at 90°C.[3] The concentration of hydrobromic acid should be kept at 20-50% by weight, and free bromine at 2-10% by weight.[3]

-

Product Crystallization: After the addition is complete, continue the reaction for another 30 to 60 minutes. Then, cool the reaction mixture to about 20°C to crystallize the this compound.

-

Isolation: Separate the crystallized this compound and dry it. The reported yield for this process is approximately 89% of the theoretical yield based on the furfural used.[3] The mother liquor can be recycled for subsequent batches.[3]

Visualizations

Chemical Reaction Pathway

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is an inexpensive and highly functionalized C4 building block, making it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds.[1][2][3] Its structure, featuring two bromine atoms with different reactivities, a lactone moiety, and a hydroxyl group, allows for selective and versatile chemical transformations.[3][4] These application notes provide detailed protocols for the preparation of this compound and its subsequent conversion into various nitrogen- and sulfur-containing heterocycles, which are key structural motifs in many biologically active molecules and pharmaceuticals.

Synthesis of Starting Material: this compound

This compound can be efficiently synthesized by the oxidative bromination of furfural.[1][4][5] The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Experimental Protocol 1: Preparation of this compound from Furfural

-

Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add freshly distilled furfural (50 g, 0.52 mol) and water (500 mL).

-

Cooling: Immerse the flask in an ice bath and stir the mixture vigorously.

-

Bromination: Slowly add bromine (450 g, 2.81 mol) dropwise from the dropping funnel. Critically maintain the internal reaction temperature below 5°C throughout the addition. Note: Allowing the temperature to rise significantly above 10°C will result in a substantially lower yield and the formation of tarry byproducts.[1]

-

Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser and heat the mixture to a boil, stirring for 30 minutes.

-

Removal of Excess Bromine: Replace the reflux condenser with a distillation head. Distill the mixture until the distillate is nearly colorless to remove excess bromine.

-

Evaporation: Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath. Use a cold trap to condense the hydrobromic acid byproduct. Note: Complete removal of hydrobromic acid is important to prevent loss of product during the next step.[1]

-

Isolation and Purification:

-

Cool the solid residue in an ice bath and triturate it with 30–50 mL of ice-cold water.

-

Add a few grams of sodium bisulfite dissolved in water to quench any remaining yellow color.

-

Filter the cold mixture by suction to collect the crude this compound. Wash the filter cake with two small portions of ice-cold water. The expected crude yield is 125–132 g (93–99%).[1]

-

For recrystallization, dissolve the crude product in approximately 110 mL of boiling water, add 2–5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and filter while hot.

-

Cool the filtrate to 0–5°C to crystallize the pure, colorless this compound.

-

-

Final Product: Collect the crystals by filtration. The expected yield of pure this compound is 100–112 g (75–83%) with a melting point of 124–125°C.[1]

Synthesis of N-Heterocycles

This compound is an excellent precursor for various nitrogen-containing heterocycles, including lactams (pyrrol-2-ones) and pyridazinones.

Synthesis of N-Substituted 3,4-Dibromo-1,5-dihydro-pyrrol-2-ones